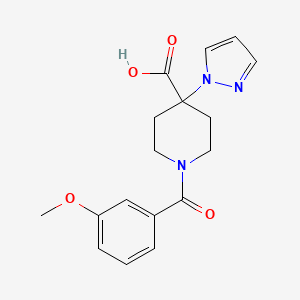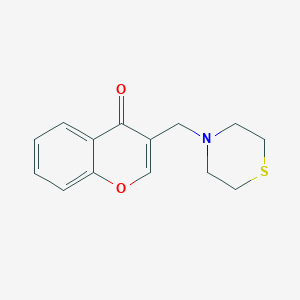
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that is involved in various physiological and pathological processes.
作用機序
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The NOP receptor is involved in various physiological processes, including pain modulation, stress response, and addiction. By blocking the activity of the NOP receptor, this compound can modulate the release of various neurotransmitters and neuropeptides, leading to its analgesic, anti-inflammatory, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and reduce the activation of microglia, which are immune cells in the brain that are involved in inflammation. This compound has also been shown to reduce the release of dopamine in the brain, which is involved in reward and addiction.
実験室実験の利点と制限
One of the main advantages of using 1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in lab experiments is its high selectivity and potency for the NOP receptor. This allows researchers to study the specific role of the NOP receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of 1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in scientific research. For example, studies are currently underway to investigate the potential therapeutic effects of this compound in various disease models, including chronic pain, inflammation, and addiction. Additionally, researchers are exploring the use of this compound as a tool to study the function of the NOP receptor in various physiological processes, including sleep, anxiety, and depression. Further research is needed to fully understand the potential of this compound as a therapeutic agent and research tool.
合成法
The synthesis of 1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction between 3-methoxybenzoyl chloride and 1H-pyrazole-1-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain this compound. The purity of the compound is typically assessed by high-performance liquid chromatography (HPLC) and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(3-methoxybenzoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been used extensively in scientific research to study the function of the NOP receptor and its role in various physiological and pathological processes. For example, studies have shown that this compound can modulate the release of dopamine in the brain, which is involved in reward and addiction. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
1-(3-methoxybenzoyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-14-5-2-4-13(12-14)15(21)19-10-6-17(7-11-19,16(22)23)20-9-3-8-18-20/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXNNSXFOFHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4S*)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,4-diol](/img/structure/B5370759.png)
![2-(benzylthio)-6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370762.png)
![(4aS*,8aR*)-6-[(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370766.png)
![2-methyl-4-(4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5370783.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370794.png)
![isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
![2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5370817.png)
![1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5370820.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)

